molecular formula C13H17NO3 B3141698 Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester CAS No. 483334-60-7

Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester

Cat. No. B3141698
CAS RN: 483334-60-7
M. Wt: 235.28 g/mol
InChI Key: LLLXKILHDWSBJU-UHFFFAOYSA-N
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Description

This compound is used in the synthesis of Teucrolivin A and also in the synthesis of thioacetates and silyl amines as precursors to antibiotics .

Scientific Research Applications

Materials Science and Polymer Chemistry

In materials science, this compound finds applications related to polymers and coatings:

Catalysis and Cross-Coupling Reactions

Transition metal-catalyzed reactions benefit from this compound:

Chiral Synthesis and Biotin Intermediates

Chirality plays a crucial role in organic synthesis:

Crystallography and Structural Studies

The crystal structure of this compound has been determined, providing insights into its conformation and intermolecular interactions . Crystallographers use such data to understand molecular packing and predict properties.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to the biological pathways these drugs act upon.

Mode of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound likely affects biochemical pathways through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of biologically active compounds, including pharmaceuticals . The downstream effects of this reaction would depend on the specific compounds being synthesized.

Pharmacokinetics

Similar compounds are known to be used in the synthesis of pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate’s action would depend on the specific context in which it is used. As a reagent in the Suzuki–Miyaura cross-coupling reaction , its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be influenced by factors such as temperature, solvent, and the presence of a palladium catalyst .

properties

IUPAC Name

methyl 2-(2-tert-butylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)9-7-5-6-8-10(9)14-11(15)12(16)17-4/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLXKILHDWSBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-L, 3-necked round-bottomed flask, equipped with a mechanic stirrer and a thermal probe (under nitrogen) was charged with 2-tert-Butylaniline (109 g, 114 mL, 732 mmoles), triethylamine (81.4 g, 112 mL, 804 mmoles, 1.1 equiv.) and toluene (600 mL). The resulting mixture was stirred at a moderate speed at −30° C. An additon funnel was charged with Methyl chlorooxoacetate (100 g, 816 mmoles, 1.11 equiv.) with toluene (200 mL), and the mixture added to the reaction mixture at such a rate that the internal batch temperature is less than −20° C. After addition, the reaction was warmed to room temperature for an hour, quenched with water, then partitioned between EtOAc/water. The aqueous phase was extracted with EtOAc (200 mL), and the combined organic layers were washed successively with KHSO4 (200 mL), NaHCO3 (sat'd) (200 mL) and brine (200 mL), then dried the organic over MgSO4. The organic phase was concentrated by rotary evaporation, yielding the title compound as a pale yellow solid [Methyl 2-(2-tert-Butylphenylamino)-2-oxoacetate, 160 g, 93.1%]. MP 61.7–63.6° C. IR (KBr) 3409, 2954, 1736, 1724, 1530, 1299, 1166, 766 cm−1; 1H NMR (300 MHz, CDCl3): δ(ppm): 9.20 (br, 1H), 7.97 (dd, J=7.8 Hz, J′=1.8 Hz, 1H), 7.43 (dd, J=7.8 Hz, J′=1.8 Hz, 1H), 7.31–7.16 (m, 2H), 4.00 (s, 3H), 1.47(s, 9H). The product thus obtained can be used directly for the subsequent reaction.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
93.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester
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